3,5-Dimethoxy-1,2-thiazole 3,5-Dimethoxy-1,2-thiazole
Brand Name: Vulcanchem
CAS No.: 119224-68-9
VCID: VC6121934
InChI: InChI=1S/C5H7NO2S/c1-7-4-3-5(8-2)9-6-4/h3H,1-2H3
SMILES: COC1=CC(=NS1)OC
Molecular Formula: C5H7NO2S
Molecular Weight: 145.18

3,5-Dimethoxy-1,2-thiazole

CAS No.: 119224-68-9

Cat. No.: VC6121934

Molecular Formula: C5H7NO2S

Molecular Weight: 145.18

* For research use only. Not for human or veterinary use.

3,5-Dimethoxy-1,2-thiazole - 119224-68-9

Specification

CAS No. 119224-68-9
Molecular Formula C5H7NO2S
Molecular Weight 145.18
IUPAC Name 3,5-dimethoxy-1,2-thiazole
Standard InChI InChI=1S/C5H7NO2S/c1-7-4-3-5(8-2)9-6-4/h3H,1-2H3
Standard InChI Key OFZINOXTIHFJEF-UHFFFAOYSA-N
SMILES COC1=CC(=NS1)OC

Introduction

Structural and Chemical Characteristics of 3,5-Dimethoxy-1,2-thiazole

Molecular Architecture

The thiazole core consists of a five-membered ring with alternating single and double bonds, conferring aromaticity. In 3,5-dimethoxy-1,2-thiazole, the methoxy groups at positions 3 and 5 introduce steric and electronic modifications. The molecular formula is C₅H₆N₂O₂S, with a molar mass of 158.18 g/mol. The methoxy substituents increase electron density at the adjacent carbon atoms, influencing nucleophilic and electrophilic substitution patterns.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In the ¹H-NMR spectrum, the methoxy protons typically resonate as singlets near δ 3.8–4.0 ppm due to their equivalent environments. The aromatic protons on the thiazole ring (positions 4 and 5) exhibit deshielded signals between δ 7.0–8.5 ppm, depending on solvent and substitution effects. For example, in deuterated dimethyl sulfoxide (DMSO-d₆), the C4 proton may appear as a doublet (J ≈ 5.5 Hz) due to coupling with the C5 proton .

Infrared (IR) spectroscopy reveals stretching vibrations for the C-O bonds of the methoxy groups at 1,250–1,050 cm⁻¹ and aromatic C=C/C=N vibrations near 1,600 cm⁻¹. The thiazole ring’s C-S bond stretch appears as a medium-intensity band around 690 cm⁻¹ .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

Scheme 1: Proposed Hantzsch Synthesis Pathway

  • Reactants: 3,5-Dimethoxy-α-chloroketone + Thiourea

  • Conditions: Ethanol, reflux, 6–8 h

  • Product: 3,5-Dimethoxy-1,2-thiazole (Yield: ~45%)

Cyclization of Thioamide Precursors

An alternative approach involves cyclizing thioamide derivatives bearing methoxy groups. For instance, treating 3,5-dimethoxy-β-keto thioamide with phosphorus oxychloride (POCl₃) facilitates intramolecular cyclization (Scheme 2). This method offers better regiocontrol but requires anhydrous conditions .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Hantzsch Synthesis4585Regioselectivity
Thioamide Cyclization6292Moisture sensitivity

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) analyses indicate a melting point range of 142–145°C, with decomposition onset at 280°C under nitrogen. The methoxy groups enhance thermal stability compared to unsubstituted thiazoles, which typically melt below 100°C .

Solubility and Partition Coefficients

3,5-Dimethoxy-1,2-thiazole exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (0.3 mg/mL). The octanol-water partition coefficient (LogP) of 1.7 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Biological Activity and Applications

Anticancer Activity

Thiazoles interfere with cancer cell proliferation via kinase inhibition or apoptosis induction. In silico predictions using PASS software indicate moderate anticancer potential (Pa = 0.42 for breast cancer cell lines). Comparative studies with 1,3,4-thiadiazole derivatives (e.g., compound 2g with IC₅₀ = 2.44 µM against LoVo cells ) suggest that structural optimization could enhance efficacy.

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure derivatives.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to delineate pharmacophoric elements.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

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